![molecular formula C9H16OS B14422439 2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane CAS No. 79894-54-5](/img/structure/B14422439.png)
2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane is an organic compound characterized by its unique structure, which includes a propylsulfanyl group attached to an ethynyl group, further connected to a methylated propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-propanol with propylsulfanylacetylene in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired ether linkage. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or chromatography are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the propylsulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-{[(ethylsulfanyl)ethynyl]oxy}propane
- 2-Methyl-2-{[(butylsulfanyl)ethynyl]oxy}propane
- 2-Methyl-2-{[(phenylsulfanyl)ethynyl]oxy}propane
Uniqueness
2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane is unique due to the specific length and structure of its propylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
79894-54-5 |
|---|---|
Molecular Formula |
C9H16OS |
Molecular Weight |
172.29 g/mol |
IUPAC Name |
2-methyl-2-(2-propylsulfanylethynoxy)propane |
InChI |
InChI=1S/C9H16OS/c1-5-7-11-8-6-10-9(2,3)4/h5,7H2,1-4H3 |
InChI Key |
WTYUZDCMRUITFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC#COC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one](/img/structure/B14422361.png)

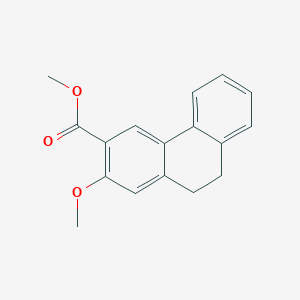
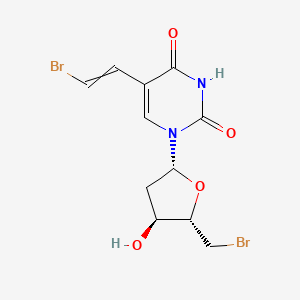
![1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy-](/img/structure/B14422394.png)

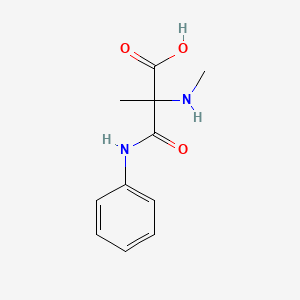
![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]cytidine](/img/structure/B14422406.png)

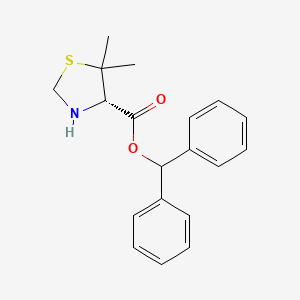
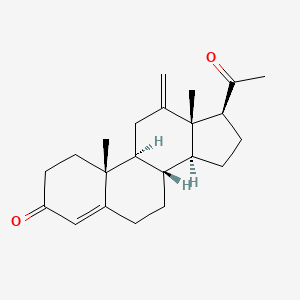

![N,N-Dibutyl-4,6-bis[(propan-2-yl)disulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14422437.png)
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline](/img/structure/B14422440.png)
